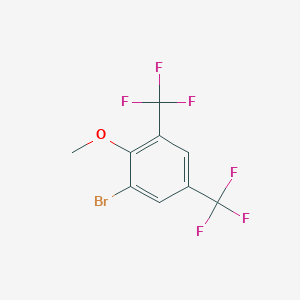

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

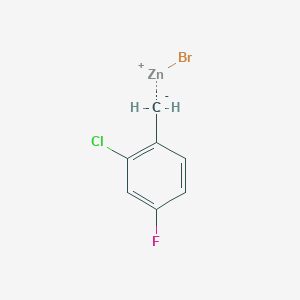

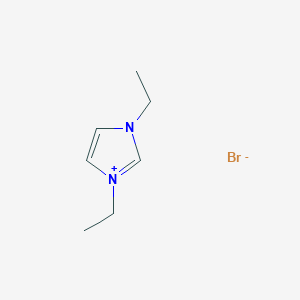

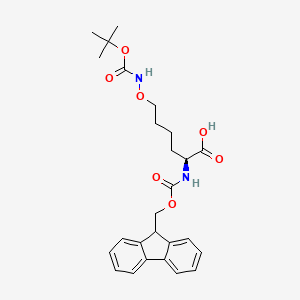

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H5BrF6O . It is also known by other names such as 2-Bromo-1-methoxy-3,5-bis(trifluoromethyl)benzene . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be represented by the InChI code1S/C9H5BrF6O/c1-17-6-3-4(8(11,12)13)2-5(7(6)10)9(14,15)16/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model . Physical And Chemical Properties Analysis

1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene has a molecular weight of 323.03 . It is a solid at room temperature . The compound has a melting point of -16.0°C, a boiling point of 154.0°C, and a density of 1.7100g/mL . Its refractive index ranges from 1.4260 to 1.4280 .Aplicaciones Científicas De Investigación

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position. These reactions are important for synthesis problems . For instance, free radical bromination of alkyl benzenes can occur at the benzylic position .

Nucleophilic Substitution

Substitutions at the benzylic position can be either SN1 or SN2 . The type of reaction depends on the nature of the benzylic halides. For example, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway .

3. Preparation of Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate Ion 1,3-Bis (trifluoromethyl)-5-bromobenzene, a compound similar to 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene, is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Synthesis of Anti-cancer Drugs

1-Bromo-3,5-dimethoxybenzene, a compound similar to 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene, can be used to synthesize bis-[di-(3,5-dimethoxyphenyl)methylcyclopentadienyl]titanium (IV)dichloride . This compound can be used as an anti-cancer drug .

Electrophilic Aromatic Substitution

While not directly mentioned in the context of 1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene, electrophilic aromatic substitution is a common reaction for benzene derivatives . It’s possible that this compound could undergo similar reactions.

Halogen Addition

Halogen addition is another possible reaction for this compound. For instance, chlorine can be added to the benzylic position in a similar way to bromine .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

Target of Action

It is known to be used to prepare the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion , which acts as a stabilizing counterion for electrophilic organic and organometallic cations .

Mode of Action

It is known to participate in the preparation of the tetrakis [3,5-bis(trifluoromethyl)phenyl]borate ion . This ion is known to stabilize electrophilic organic and organometallic cations , suggesting that the compound may interact with its targets through electron donation or acceptance.

Action Environment

It is known that the compound should be stored in a sealed container in a dry room at normal temperature .

Propiedades

IUPAC Name |

1-bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O/c1-17-7-5(9(14,15)16)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFDBBHNLFFMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)

![Cycloheptyl-[3-(1-methyl-1H-tetrazol-5-yl)-benzyl]-amine, 95%](/img/structure/B6317691.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)